2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Beschreibung
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a cyclopropyl substituent at position 2 and a 3-(trifluoromethyl)benzenesulfonyl group at position 3. The pyrazolo[1,5-a]pyrazine core is a bicyclic system with fused pyrazole and pyrazine rings, offering a rigid scaffold for medicinal chemistry applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzenesulfonyl moiety may influence receptor binding affinity and selectivity. Its molecular formula is approximately C₁₆H₁₅F₃N₃O₂S, with a molecular weight of ~370.37 g/mol (estimated based on structural analogs) .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-[3-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-2-1-3-14(8-12)25(23,24)21-6-7-22-13(10-21)9-15(20-22)11-4-5-11/h1-3,8-9,11H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOHPCQXRHENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Sulfonyl Group Variations: The target compound’s 3-(trifluoromethyl)benzenesulfonyl group provides steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. The hydrochloride salt of 2-(trifluoromethyl)-pyrazolo[1,5-a]pyrazine (C₇H₉ClF₃N₃) exhibits improved solubility in polar solvents compared to the neutral target compound .
Substituent Position and Reactivity :
- The 3-chloro derivative (C₈H₉ClF₃N₃O₂) is more reactive in nucleophilic substitution reactions due to the chlorine atom’s electronegativity, making it a versatile intermediate .
- 2-Cyclopropyl vs. 2-Aryl Groups : Cyclopropyl substituents (as in the target compound) enhance metabolic stability by resisting oxidative degradation compared to aryl groups like 3-fluorophenyl .
Biological Activity Trends :
- Compounds with benzenesulfonyl groups (e.g., target compound) show higher kinase inhibition potency in preliminary assays compared to alkylsulfonyl analogs, likely due to improved hydrophobic interactions .
- Trifluoromethyl groups universally improve blood-brain barrier penetration across all analogs .
Biologische Aktivität
2-Cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and a trifluoromethyl benzenesulfonyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to 2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting ATPase activity in malaria parasites. Specifically, they may inhibit PfATP4, a sodium/hydrogen ATPase critical for maintaining ionic balance within the parasite cells. This disruption leads to an increase in intracellular sodium levels and ultimately results in parasite death due to inability to maintain homeostasis .
Biological Activity Data
The biological activity of 2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be summarized in the following table:
| Activity | IC50 Value (µM) | Test System | Reference |
|---|---|---|---|
| Antimalarial Activity | 0.3 | Plasmodium falciparum (3D7 strain) | |
| Cytotoxicity | >80 | HEK293 Cell Line |
Case Studies
- Antimalarial Efficacy : In a study investigating the antimalarial properties of similar compounds, 2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine was found to exhibit moderate antimalarial activity with an IC50 value of 0.3 µM against the chloroquine-sensitive strain of Plasmodium falciparum (3D7). This suggests that the compound could be a lead candidate for further development in malaria treatment .
- Safety Profile : The cytotoxicity assessment against human embryonic kidney (HEK293) cells revealed no significant toxicity at concentrations up to 80 µM. This safety profile is promising for potential therapeutic applications as it indicates a favorable selectivity for targeting malaria parasites over human cells .
Q & A
Q. What are the established synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids. Key steps include:
- Amide formation with amines or hydrazines.
- Pyrazine ring closure via cyclization under acidic or basic conditions.
- Hydrolysis and dehydration to stabilize the heterocyclic structure .
Intermediate isolation (e.g., 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) is critical for purity control. Solvents like methanol and catalysts such as copper(II) acetate are often used .
Q. How are intermediates characterized during synthesis?
Key intermediates are characterized using:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent placement.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., NH vs. carbonyl tautomers) .
For example, 7-methoxy intermediates are confirmed via distinct methoxy proton signals at δ 3.8–4.0 ppm in ¹H NMR .
Q. What structural features influence the compound’s physicochemical properties?
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative metabolism.
- Trifluoromethylbenzenesulfonyl moiety : Increases lipophilicity and bioavailability .
- Pyrazine ring : Provides hydrogen-bonding sites for target interactions. Computational tools (e.g., pKa prediction software) are used to estimate C–H acidity (pKa ~33 in DMSO for position 7) .
Advanced Research Questions
Q. How can position 7 of the pyrazolo[1,5-a]pyrazine core be selectively functionalized?
Position 7 is the most acidic C–H site (pKa ~33 in DMSO), enabling selective functionalization via:
- Carbene insertion using silylformamidine reagents. This method avoids solvents and achieves >90% yield for formylation .
- Microwave-assisted synthesis to accelerate reaction kinetics for electron-deficient substrates (e.g., 4-cyano derivatives) .
Example protocol : Mix 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine (1.5 eq.) at 70–90°C for 10 hours .
Q. Table 1: Reaction Yields for Position 7 Functionalization
| Substituent at Position 4 | Reaction Conditions | Yield (%) |
|---|---|---|
| Chloride | RT, 4 days | 90 |
| Methoxy | 70°C, 2 days | 58 |
| Cyano | RT, 24 hours | 50 |
| Nitro | 90°C, 30 minutes | 71 |
Q. How do electronic effects of substituents impact reactivity?
- Electron-withdrawing groups (EWGs) (e.g., -CN, -NO₂): Lower pKa at position 7, accelerating carbene insertion.
- Electron-donating groups (EDGs) (e.g., -OMe): Increase pKa, requiring elevated temperatures for reactivity .
Data contradiction : While computational pKa values for positions 3 and 7 may appear identical (e.g., 33 in 2a), experimental results show exclusive reactivity at position 7 due to steric and electronic factors .
Q. What strategies address contradictory data in biological activity assays?
- Dose-response studies : Validate target engagement (e.g., kinase inhibition) across multiple concentrations.
- Off-target profiling : Use panels (e.g., Eurofins Cerep) to rule out non-specific binding .
- Structural analogs : Compare activity of derivatives (e.g., sulfonyl vs. carbonyl groups) to identify pharmacophore requirements .
Q. How are hydrolysis and stability challenges managed during derivatization?
- Aminals (e.g., compound 3a): Hydrolyze to aldehydes using acidic conditions (HCl/H₂O), but avoid prolonged exposure to prevent decomposition .
- Methanolysis : Convert unstable aldehydes to methylimines for characterization .
- Lyophilization : Preserve hydrolytically sensitive intermediates .
Methodological Recommendations
- Synthetic optimization : Prioritize silylformamidine for position 7 functionalization due to high yields and regioselectivity .
- Characterization : Combine NMR with X-ray crystallography to resolve tautomeric ambiguities .
- Biological assays : Use SPR (surface plasmon resonance) for binding affinity measurements and in vitro kinase profiling for target validation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
